methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate
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Overview
Description
methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate is a complex organic compound that features an imidazole ring substituted with a triphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate typically involves multiple steps. One common route includes the protection of the amino group, followed by the formation of the imidazole ring and subsequent introduction of the triphenylmethyl group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for the rapid formation of intermediates and their subsequent reactions with various electrophiles, achieving high yields in short reaction times . The use of flow microreactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as optoelectronic materials
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, influencing biological pathways. The triphenylmethyl group may enhance the compound’s stability and facilitate its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-{[(1-methyl-5-(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane, featuring a similar triphenylmethyl group.
Various imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
methyl (2R)-2-amino-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoate is unique due to its specific combination of an imidazole ring and a triphenylmethyl group.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVYWCBBVEEBH-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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